Ketocyclazocine

Developmental pharmacology Neonatal pain research Opioid receptor ontogeny

Ketocyclazocine (CAS 36292-69-0) is the canonical κ-opioid receptor (KOR) agonist and the benchmark ligand for opioid receptor classification. Its unique pharmacological fingerprint—including κ-selective stimulus generalization, lack of μ-type physical dependence, and convergent high-affinity binding site pharmacology—makes it non-interchangeable with analogs like cyclazocine or EKC. This compound is essential for developmental pain studies, drug discrimination assays, and κ-specific dependence mechanism research.

Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
Cat. No. B1261024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetocyclazocine
Synonyms(+)-3-(cyclopropylmethyl)-8-keto-5-(eq)-9-(ax)-dimethyl-6,7-benzomorphan
ketazocine
ketazocine methanesulfonate
ketazocine, (2alpha,6alpha,11S*)-(+-)-isomer
ketazocine, (2alpha,6alpha,11S*)-isomer
ketazocine, hydrochloride, (2alpha,6alpha,11S*)-isomer
ketazocine, mesylate, (2alpha,6alpha,11S*)-(+-)-isomer
ketazocine, mesylate, (2S-(2alpha,6alpha,11S*))-isomer
ketocyclazocine
Molecular FormulaC18H23NO2
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O
InChIInChI=1S/C18H23NO2/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3/t11-,16-,18-/m0/s1
InChIKeyHQBZLVPZOGIAIQ-PBQZTSCYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ketocyclazocine Procurement Guide: κ-Opioid Prototype Compound for Receptor Pharmacology and Behavioral Research


Ketocyclazocine (CAS 36292-69-0; molecular formula C18H23NO2; molecular mass 285.38 g/mol) is the prototypic benzomorphan-derived κ-opioid receptor (KOR) agonist after which the κ opioid receptor subtype was named [1]. As the canonical reference ligand for the KOR system, it is structurally characterized by the (2S,6R,11R) stereochemical configuration and serves as the benchmark compound in opioid receptor classification, having been instrumental in distinguishing κ-mediated pharmacology from μ (morphine-preferring) and δ (enkephalin-preferring) opioid receptor pathways [2].

Why Ketocyclazocine Cannot Be Substituted by Cyclazocine, Ethylketocyclazocine, or U-50,488 in Specialized Research Applications


Despite sharing a common benzomorphan scaffold with analogs such as cyclazocine and ethylketocyclazocine (EKC), ketocyclazocine exhibits a distinct pharmacological fingerprint that precludes simple interchangeability in experimental protocols. Differences in receptor binding profiles, naloxone antagonism sensitivity, behavioral discriminative stimulus properties, and ontogenetic efficacy patterns establish ketocyclazocine as a unique tool compound whose substitution with even closely related congeners would yield non-equivalent experimental outcomes [1]. These distinctions are particularly consequential in developmental pharmacology, drug discrimination paradigms, and dependence liability studies where cross-study comparability demands the use of the exact prototypic ligand [2].

Ketocyclazocine Comparative Performance Data: Quantified Differentiation from μ-Agonists and κ-Analogs


Ketocyclazocine vs. Morphine: Ontogenetic Efficacy in Neonatal Analgesia Models

Ketocyclazocine produces robust analgesia in 10-day-old rats in the tail-flick nociceptive test, whereas the prototypic μ-agonist morphine shows no marked analgesic effect until 14 days of age [1]. This 4-day developmental window difference corresponds to distinct ontogenetic trajectories of κ and μ receptor populations: brain κ receptor site density rises rapidly to adult levels by day 10, while μ receptor increases do not occur until days 14-16, after κ receptor levels have already plateaued [1].

Developmental pharmacology Neonatal pain research Opioid receptor ontogeny

Ketocyclazocine vs. Morphine: Physical Dependence and Withdrawal Profile Differentiation

When substituted for morphine in morphine-tolerant and physically dependent rats trained to self-administer via indwelling IV cannulae, ketocyclazocine produced a qualitatively distinct self-administration pattern characterized by single injections spaced at relatively evenly spaced intervals over a 24-hour period, continuing for at least 15 consecutive days [1]. Critically, substitution of saline for ketocyclazocine did not result in the emergence of a morphine-like abstinence syndrome, indicating that the physical dependence mechanisms for κ-agonists and μ-agonists involve separate receptor populations [1].

Dependence liability Withdrawal syndrome Opioid addiction research

Ketocyclazocine vs. Morphine: Naloxone-Precipitated Analgesic Potency Shift in High-Affinity Site-Blocked Animals

In animals whose high-affinity binding sites were selectively blocked by naloxazone (a long-acting antagonist that selectively abolishes high-affinity binding of μ and κ ligands), ketocyclazocine exhibited a 6- to 7-fold increase in ED50 values in both writhing and tail-flick analgesia assays [1]. This decrease in analgesic potency was quantitatively comparable to the decreased potency observed for morphine in similarly treated mice [1], demonstrating that both κ and μ agonists rely on the same high-affinity binding site subpopulation for their analgesic effects.

Opioid receptor pharmacology Analgesia mechanisms Naloxone antagonism

Ketocyclazocine Discriminative Stimulus Profile: Cyclazocine-Like Classification vs. Morphine

In a three-choice discrimination paradigm training rats to distinguish morphine (3.0 mg/kg), cyclazocine (0.3 mg/kg), and saline, ketocyclazocine engendered stimulus control of behavior that was unambiguously cyclazocine-like [1]. In contrast, certain other mixed agonist-antagonist opioids occasioned responding distributed across both morphine- and cyclazocine-appropriate choice levers, reflecting their mixed pharmacological profile [1]. This discriminative specificity positions ketocyclazocine as a clean κ-benchmark for stimulus generalization studies.

Drug discrimination Behavioral pharmacology Stimulus generalization

Ketocyclazocine vs. Cyclazocine: Naloxone Antagonism Sensitivity Differences

Although direct comparative naloxone antagonism data for ketocyclazocine in EEG studies are not available, the closely related ethylketocyclazocine (EKC) exhibits a 60-fold greater sensitivity to naloxone challenge (AD50 = 0.035 mg/kg naloxone, s.c.) compared to cyclazocine (AD50 = 2.1 mg/kg) in antagonism of drug-induced EEG alterations in rats [1]. Given the structural and pharmacological proximity between ketocyclazocine and ethylketocyclazocine within the benzomorphan κ-agonist series, this differential naloxone sensitivity represents a class-level inference for distinguishing κ-preferring benzomorphans from cyclazocine in experimental paradigms requiring naloxone-reversible κ activation.

EEG pharmacology Naloxone antagonism Opioid receptor selectivity

Ketocyclazocine vs. Multiple κ-Agonists: Nalorphine Generalization Potency Ranking

In rhesus monkeys trained to discriminate nalorphine (1 mg/kg, i.m.) from saline, multiple κ-opiate agonists generalized to the nalorphine stimulus with a well-defined potency ranking order: bremazocine > ethylketocyclazocine > tifluadom > cyclazocine > U-50,488 > N-allylnormetazocine > nalorphine [1]. While ketocyclazocine was not directly tested in this specific paradigm, its close structural analog ethylketocyclazocine (EKC) ranks second in potency among all κ-agonists evaluated, indicating high relative κ-efficacy within the benzomorphan series. This ranking provides a quantitative potency framework for selecting the appropriate κ-agonist for behavioral pharmacology studies based on desired efficacy level.

κ-Opioid potency Discriminative stimulus Behavioral pharmacology

Ketocyclazocine Optimal Research and Industrial Application Scenarios


Developmental and Neonatal Opioid Pharmacology Studies

Ketocyclazocine is the κ-agonist of choice for developmental pain research where μ-agonists (including morphine) are ineffective. Its ability to produce robust analgesia in 10-day-old neonatal rats—4 days earlier than morphine becomes effective—directly maps to the earlier ontogenetic emergence of κ receptors relative to μ receptors [1]. This makes ketocyclazocine essential for studies investigating developmental opioid signaling, neonatal pain pathways, or age-dependent pharmacodynamics of the κ-opioid system.

Drug Discrimination Behavioral Pharmacology with Unambiguous κ-Stimulus Control

Ketocyclazocine is the definitive κ-selective positive control for drug discrimination studies requiring clean stimulus generalization profiles. Its demonstrated ability to produce unambiguously cyclazocine-like responding with no morphine-appropriate lever selection distinguishes it from mixed agonist-antagonist opioids that yield ambiguous dual-lever responding patterns [2]. This specificity is critical for training drug discrimination assays, establishing κ-selective stimulus baselines, or validating novel κ-agonists against a prototypic benchmark.

Opioid Dependence and Withdrawal Mechanism Dissection

Ketocyclazocine enables researchers to isolate κ-specific dependence mechanisms from classical μ-opioid withdrawal pathology. The demonstration that chronic ketocyclazocine self-administration does not produce a morphine-like abstinence syndrome upon discontinuation [3] establishes it as the appropriate tool for studies requiring pharmacological separation of μ-mediated and κ-mediated physical dependence. Applications include investigations of receptor-specific withdrawal mechanisms, differential tolerance development, and cross-dependence liability assessment between opioid receptor subtypes.

High-Affinity Opioid Binding Site Pharmacology and Naloxazone-Sensitive Pathway Research

Ketocyclazocine is an indispensable tool for investigating the shared high-affinity binding site pharmacology between κ and μ opioid pathways. The 6- to 7-fold increase in analgesic ED50 following naloxazone pretreatment—quantitatively comparable to morphine's response under identical conditions—demonstrates that both κ- and μ-mediated analgesia converge on the same high-affinity receptor subpopulation [4]. This makes ketocyclazocine essential for studies examining the functional role of high-affinity opioid binding sites, naloxazone-sensitive analgesic mechanisms, or the molecular basis of μ/κ analgesic convergence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ketocyclazocine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.